molecular formula C16H21NO5 B13522778 2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B13522778
M. Wt: 307.34 g/mol
InChI Key: GAZHRJFFRIOMMH-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is used in various scientific research applications:

    Chemistry: As a protecting group for amines in organic synthesis.

    Biology: In the synthesis of peptides and proteins where selective protection and deprotection of amine groups are required.

    Medicine: In the development of pharmaceuticals where the Boc group is used to protect functional groups during multi-step synthesis.

    Industry: In the production of fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its specific structure, which includes a tetrahydroisoquinoline core and a methoxy group. This structure provides distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-10-5-6-11(21-4)7-12(10)13(9-17)14(18)19/h5-7,13H,8-9H2,1-4H3,(H,18,19)

InChI Key

GAZHRJFFRIOMMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CC(=C2)OC)C(=O)O

Origin of Product

United States

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